4-(4-ethoxybenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-ethoxybenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrol-2-one core, which is a five-membered lactam ring, substituted with various functional groups including ethoxybenzoyl, hydroxy, tetrahydrofuranylmethyl, and thienyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxybenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Ethoxybenzoyl Group: This step may involve an acylation reaction using 4-ethoxybenzoyl chloride in the presence of a base.
Addition of the Hydroxy Group: Hydroxylation can be performed using oxidizing agents under controlled conditions.
Attachment of the Tetrahydrofuranylmethyl Group: This can be done through a nucleophilic substitution reaction.
Incorporation of the Thienyl Group: This step may involve a coupling reaction using a thienyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thienyl groups.
Reduction: Reduction reactions may target the carbonyl group in the ethoxybenzoyl moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its reactions can provide insights into the mechanisms of organic transformations.
Biology and Medicine
Pharmacological Research:
Biological Studies: Investigation of its interactions with biological macromolecules.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: As a precursor or intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 4-(4-ethoxybenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects would depend on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxybenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-(4-ethoxybenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-furyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The unique combination of functional groups in 4-(4-ethoxybenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C22H23NO5S |
---|---|
Molecular Weight |
413.5g/mol |
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23NO5S/c1-2-27-15-9-7-14(8-10-15)20(24)18-19(17-6-4-12-29-17)23(22(26)21(18)25)13-16-5-3-11-28-16/h4,6-10,12,16,19,24H,2-3,5,11,13H2,1H3/b20-18+ |
InChI Key |
DOHAXPRULPVDFR-CZIZESTLSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3CCCO3)C4=CC=CS4)O |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3CCCO3)C4=CC=CS4)/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3CCCO3)C4=CC=CS4)O |
Origin of Product |
United States |
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